Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Another compound with a trifluoromethyl group, used as an intermediate in organic synthesis and as an electrolyte additive in lithium-ion batteries.
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: A quinoline derivative with antiseptic and antipyretic properties.
Uniqueness
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its piperidine ring structure combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23482-34-0 |
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Molecular Formula |
C15H18F3NO3 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c1-2-22-13(20)19-8-6-14(21,7-9-19)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,21H,2,6-9H2,1H3 |
InChI Key |
GKXBDEHOLDJPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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